molecular formula C16H21FN2O5 B3027436 tert-Butyl 4-(3-fluoro-2-nitrophenoxy)piperidine-1-carboxylate CAS No. 1286274-62-1

tert-Butyl 4-(3-fluoro-2-nitrophenoxy)piperidine-1-carboxylate

Cat. No.: B3027436
CAS No.: 1286274-62-1
M. Wt: 340.35
InChI Key: AZXYSBROMBQWNC-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-fluoro-2-nitrophenoxy)piperidine-1-carboxylate: is a chemical compound that features a piperidine ring substituted with a tert-butyl group, a fluoro-nitrophenoxy group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3-fluoro-2-nitrophenoxy)piperidine-1-carboxylate typically involves the following steps:

    Formation of the piperidine ring: The piperidine ring can be synthesized through a series of cyclization reactions starting from appropriate amine precursors.

    Introduction of the fluoro-nitrophenoxy group: This step involves the nucleophilic aromatic substitution of a nitro-fluorobenzene derivative with a piperidine intermediate.

    Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate under basic conditions to form the desired carboxylate ester.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form an amino derivative.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Reduction: Formation of the corresponding amino derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: : This compound can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals. Biology : It may be used in the study of biological pathways and interactions due to its structural features. Medicine Industry : Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-fluoro-2-nitrophenoxy)piperidine-1-carboxylate would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The fluoro and nitro groups could play a role in binding interactions, while the piperidine ring provides structural stability.

Comparison with Similar Compounds

  • tert-Butyl 4-(2-fluoro-4-nitrophenoxy)piperidine-1-carboxylate
  • tert-Butyl 4-(3-bromophenoxy)piperidine-1-carboxylate
  • tert-Butyl 4-(3-chlorophenoxy)piperidine-1-carboxylate

Uniqueness: The presence of both a fluoro and nitro group in tert-Butyl 4-(3-fluoro-2-nitrophenoxy)piperidine-1-carboxylate makes it unique compared to other similar compounds. These functional groups can significantly influence the compound’s reactivity and interactions with biological targets, potentially leading to unique applications in medicinal chemistry and other fields.

Properties

IUPAC Name

tert-butyl 4-(3-fluoro-2-nitrophenoxy)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O5/c1-16(2,3)24-15(20)18-9-7-11(8-10-18)23-13-6-4-5-12(17)14(13)19(21)22/h4-6,11H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXYSBROMBQWNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C(=CC=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401130806
Record name 1-Piperidinecarboxylic acid, 4-(3-fluoro-2-nitrophenoxy)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401130806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286274-62-1
Record name 1-Piperidinecarboxylic acid, 4-(3-fluoro-2-nitrophenoxy)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286274-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-(3-fluoro-2-nitrophenoxy)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401130806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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